![molecular formula C15H13N5O3 B2465319 2-氧代-N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-1,2-二氢吡啶-3-甲酰胺 CAS No. 2034324-67-7](/img/structure/B2465319.png)

2-氧代-N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

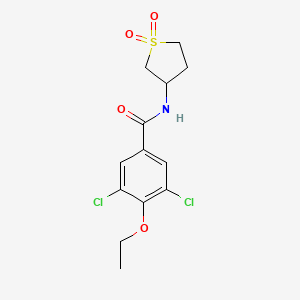

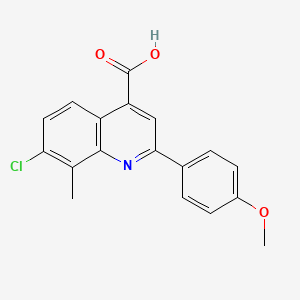

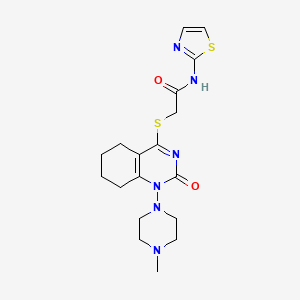

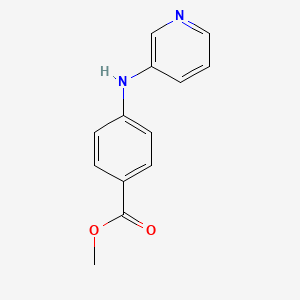

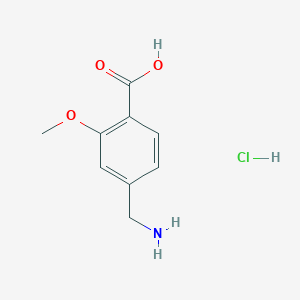

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a triazine ring . It’s likely that this compound has been synthesized for specific research purposes .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Docking and 3D QSAR studies have been performed for similar compounds, which suggest that for better activity the molecules should have symmetrical shape in the 3D space .

科学研究应用

新颖的合成技术

一个值得注意的研究应用涉及新颖合成技术的发展,例如一锅合成方法,该方法出乎意料地产生(2-氧代-1,2-二氢吡啶-3-基)-1,3,5-三嗪衍生物,而不是吡啶并[2,3-d]嘧啶衍生物。该过程包括分子间的氮杂-Wittig反应,然后尝试进行杂环化,展示了该化合物在促进新的合成途径和理解复杂化学反应机制中的作用 (大川, 大阪田, 江口, & 柿木, 1997)。

生物活性评价

另一个应用见于抗菌活性的评价,其中合成了与本化合物相关的 1,2,4-三唑-3-酮的衍生物,并测试了它们对各种微生物的功效。这证明了该化合物在开发新的抗菌剂中的相关性,并有助于理解药物化学中的构效关系 (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012)。

机理研究和化学反应

研究还深入到涉及类似化合物的化学反应的机理,例如 4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯与硫脲的意外反应,从而更好地理解反应途径和合成具有潜在应用的新化合物在包括制药在内的各个领域 (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018)。

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Result of Action

The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance neuronal communication, improve memory and cognition, and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .

属性

IUPAC Name |

2-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c21-13-11(5-3-7-16-13)14(22)17-8-9-20-15(23)10-4-1-2-6-12(10)18-19-20/h1-7H,8-9H2,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKNDSFCTWJYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)

![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)

![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2465258.png)